1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4,7-trimethyl-1,2,3,4-tetrahydroquinoline with methylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Substitution: The methyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl
Comparison: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of methyl groups and the tetrahydroquinoline core. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105491-00-7 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1,2,2,4,7-pentamethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-12-11(2)9-14(3,4)15(5)13(12)8-10/h6-8,11H,9H2,1-5H3 |
InChI Key |
PCBIEFZEMYEENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)C)C)(C)C |
Origin of Product |
United States |
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